molecular formula C14H19N3O2 B5156984 N'-cyclohexyl-N-(pyridin-2-ylmethyl)oxamide

N'-cyclohexyl-N-(pyridin-2-ylmethyl)oxamide

Cat. No.: B5156984
M. Wt: 261.32 g/mol
InChI Key: KOJXORBLENEBFI-UHFFFAOYSA-N
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Description

N’-cyclohexyl-N-(pyridin-2-ylmethyl)oxamide is a chemical compound belonging to the class of oxamides It is characterized by the presence of a cyclohexyl group and a pyridin-2-ylmethyl group attached to the oxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclohexyl-N-(pyridin-2-ylmethyl)oxamide typically involves the reaction of cyclohexylamine with pyridin-2-ylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with oxalyl chloride to form the desired oxamide compound .

Industrial Production Methods

Industrial production of N’-cyclohexyl-N-(pyridin-2-ylmethyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N’-cyclohexyl-N-(pyridin-2-ylmethyl)oxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-cyclohexyl-N-(pyridin-2-ylmethyl)oxamide has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. It forms stable complexes with transition metals, which are useful in catalytic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor. It can modulate the activity of specific enzymes, making it a valuable tool in biochemical studies.

    Medicine: Explored for its therapeutic potential in treating diseases. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N’-cyclohexyl-N-(pyridin-2-ylmethyl)oxamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can modulate various biochemical pathways, leading to therapeutic effects. The pyridin-2-ylmethyl group plays a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(Cyclohexylmethyl)pyridin-2-amine: Similar in structure but lacks the oxamide moiety.

    N’-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide: Similar but with the pyridinyl group at a different position.

    N-(pyridin-2-ylmethyl)oxamide: Lacks the cyclohexyl group.

Uniqueness

N’-cyclohexyl-N-(pyridin-2-ylmethyl)oxamide is unique due to the presence of both the cyclohexyl and pyridin-2-ylmethyl groups attached to the oxamide moiety. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds. Its ability to form stable complexes with transition metals and its potential as an enzyme inhibitor highlight its versatility and importance in various applications .

Properties

IUPAC Name

N'-cyclohexyl-N-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c18-13(16-10-12-8-4-5-9-15-12)14(19)17-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJXORBLENEBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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